Enhanced Lipophilicity (XLogP) of 3,6-Dibromo-4-iodo-2H-indazole vs. Non-Iodinated Dibromoindazole
3,6-Dibromo-4-iodo-2H-indazole exhibits a calculated XLogP of 3.9, which is significantly higher than the predicted LogP of 3.04 for its closest non-iodinated analog, 3,6-dibromo-1H-indazole (CAS 885521-84-6) [1]. This increase in lipophilicity is a direct consequence of the 4-iodo substituent and can influence passive membrane permeability and binding to hydrophobic protein pockets in a medicinal chemistry context .
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 3,6-dibromo-1H-indazole (CAS 885521-84-6): LogP 3.039 (predicted) |
| Quantified Difference | +0.86 LogP units |
| Conditions | Computed values from chemical structure databases |
Why This Matters
Higher lipophilicity is a critical parameter in medicinal chemistry, directly affecting a compound's absorption, distribution, and ability to cross biological membranes, which can be leveraged for optimizing drug-like properties.
- [1] Chem960. 3,6-Dibromo-4-iodo (1H)indazole (887568-59-4). XLogP: 3.9. View Source
